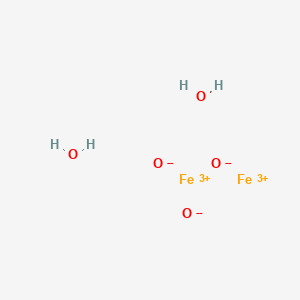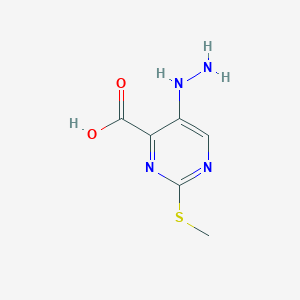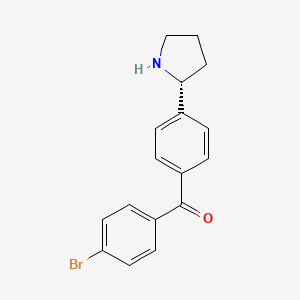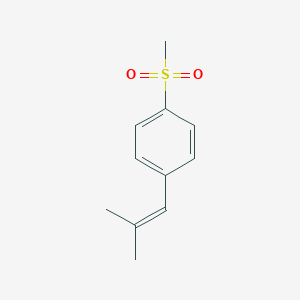
2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate is a complex organic compound with a molecular formula of C20H32Cl2N8O3 It is known for its intricate structure, which includes multiple pyrrole rings and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate involves multiple steps. The process typically starts with the preparation of the pyrrole rings, followed by the introduction of the carbamoyl groups. The final step involves the addition of the trimethylammonium group and the formation of the sulfate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency and yield, with careful monitoring of reaction conditions to ensure consistency. The use of high-purity reagents and advanced purification techniques would be essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction could lead to the formation of amine or alcohol groups.
Aplicaciones Científicas De Investigación
2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylmyosmine
- N’-Methyl-myosmin
- 3-(1-Methyl-4,5-dihydro-pyrrol-2-yl)-pyridine
Uniqueness
Compared to similar compounds, 2-((5-((5-((3-Amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)amino)-N,N,N-trimethyl-2-oxoethanaminium sulfate stands out due to its unique combination of functional groups and structural complexity
Propiedades
Fórmula molecular |
C40H62N16O10S |
|---|---|
Peso molecular |
959.1 g/mol |
Nombre IUPAC |
[2-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-2-oxoethyl]-trimethylazanium;sulfate |
InChI |
InChI=1S/2C20H30N8O3.H2O4S/c2*1-26-11-14(9-15(26)19(30)23-7-6-17(21)22)25-20(31)16-8-13(10-27(16)2)24-18(29)12-28(3,4)5;1-5(2,3)4/h2*8-11H,6-7,12H2,1-5H3,(H5-,21,22,23,24,25,29,30,31);(H2,1,2,3,4) |
Clave InChI |
QNGFCDHQMBBZIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C[N+](C)(C)C.CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)



![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)



![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)

![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)

